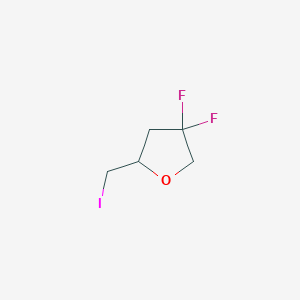
2-Chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
It has been suggested that similar compounds may inhibit protein tyrosine phosphatases such as shp-1 and ptp1b .
Mode of Action
Based on its potential inhibition of protein tyrosine phosphatases, it may interfere with phosphorylation processes, thereby affecting signal transduction pathways .
Biochemical Pathways
If it does inhibit protein tyrosine phosphatases, it could potentially impact pathways involving protein phosphorylation and dephosphorylation, which are critical for cellular signaling .
Result of Action
If it does inhibit protein tyrosine phosphatases, it could potentially alter cellular signaling, but the specific effects would depend on the context of the cell and the specific pathways involved .
Preparation Methods
The synthesis of 2-Chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroacetophenone with chlorodifluoromethane in the presence of a base such as potassium carbonate . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles[][3].
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products[][3].
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced derivatives[][3].
Common reagents used in these reactions include bases like potassium carbonate for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction[3][3]. The major products formed depend on the specific reaction conditions and reagents used[3][3].
Scientific Research Applications
2-Chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone can be compared with other similar compounds, such as:
2-Chloro-2,2-difluoroacetophenone: This compound has a similar structure but lacks the fluorine atom on the phenyl ring.
2-Chloro-1-(4-fluorophenyl)ethanone: This compound has a similar structure but lacks the difluoromethyl group.
The uniqueness of this compound lies in its combination of the difluoromethyl group and the fluorine-substituted phenyl ring, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-8(11,12)7(13)5-1-3-6(10)4-2-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQCKYOFJNCNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]-N-phenylpiperidine-1-carboxamide](/img/structure/B2615998.png)

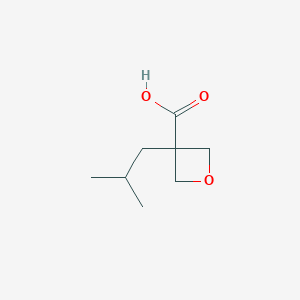
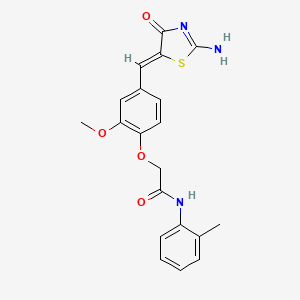
![(2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2616005.png)
![3-((naphthalen-1-ylmethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2616006.png)
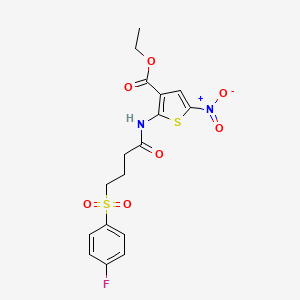
![2-chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide](/img/structure/B2616008.png)
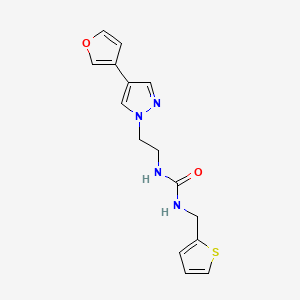
![N-(2,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2616012.png)
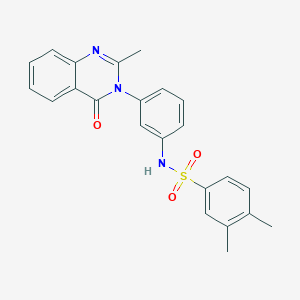

![N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2616016.png)
